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Introduction

Fmoc-N-methyl-D-leucine is a crucial amino acid derivative employed in the fields of peptide
synthesis and drug development.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc)
protecting group on the amino terminus allows for its strategic removal under basic conditions,
a cornerstone of solid-phase peptide synthesis (SPPS).[2][3] The N-methylation of the peptide
backbone is a key modification known to enhance the metabolic stability, cell permeability, and
conformational rigidity of peptides, thereby improving their pharmacokinetic properties and
therapeutic potential.[4][5] The D-configuration of the leucine residue can also contribute to
increased resistance to enzymatic degradation. This guide provides a comprehensive overview
of the physicochemical properties, synthesis, and applications of Fmoc-N-methyl-D-leucine.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-N-methyl-D-leucine are summarized
in the table below, providing a quick reference for researchers.
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Property Value References
Molecular Formula C22H25NO4 (1161718l
Molecular Weight 367.4 g/mol [1][8]
Appearance White to off-white powder/solid  [1][8]

Melting Point 110-120 °C [1][6]

Optical Rotation [0]2°D = +22 £ 3° (c=1 in DMF)  [1][6]

Purity 296.0% (HPLC) [6]

Soluble in organic solvents like
Dimethylformamide (DMF),

Solubility Dimethyl sulfoxide (DMSO),
and Ethanol. Sparingly soluble
in agueous buffers.[9][10]

Storage 0-8°C [1]18]

Experimental Protocols
Synthesis of Fmoc-N-methyl-D-leucine

The synthesis of Fmoc-N-methyl-D-leucine can be achieved through a multi-step process
involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection of
the carboxyl group. A common approach is adapted from methods used for similar N-
methylated amino acids.[4][5]

1. Protection of the Carboxylic Acid:

o Objective: To protect the carboxylic acid of D-leucine to prevent side reactions during the
subsequent N-methylation step. A common method is the formation of a methyl ester.

e Procedure:
o Suspend D-leucine in methanol.

o Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
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o Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

o Remove the solvent under reduced pressure to obtain the D-leucine methyl ester
hydrochloride.

2. N-methylation using the Fukuyama-Mitsunobu Reaction:
o Objective: To introduce a methyl group onto the nitrogen atom of the amino group.

e Procedure:

[e]

Dissolve the D-leucine methyl ester hydrochloride in an anhydrous solvent such as THF.
o Add a base, like triethylamine (TEA), to neutralize the hydrochloride.

o Add 2-nitrobenzenesulfonyl chloride (0-NBS-Cl) to protect the amino group.

o To the nosyl-protected amino ester, add triphenylphosphine (PPhs) and methanol.

o Cool the solution in an ice bath and add diethyl azodicarboxylate (DEAD) or diisopropy!
azodicarboxylate (DIAD) dropwise.

o Allow the reaction to proceed at room temperature until completion, monitored by Thin
Layer Chromatography (TLC).

3. Deprotection of the Nosyl Group and Fmoc Protection:

e Objective: To remove the temporary nosyl protecting group and introduce the final Fmoc
group.

e Procedure:
o Dissolve the N-methylated intermediate in a suitable solvent.

o Add a thiol, such as 2-mercaptoethanol, and a base, like 1,8-Diazabicyclo[5.4.0Jlundec-7-
ene (DBU), to remove the 0-NBS group.
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o After purification, dissolve the N-methyl-D-leucine methyl ester in a mixture of acetone and
water.

o Add a base, such as sodium bicarbonate.

o Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in acetone portion-
wise.

o Stir the reaction at room temperature for 4-6 hours.
4. Saponification of the Methyl Ester and Purification:

» Objective: To hydrolyze the methyl ester to the free carboxylic acid and purify the final
product.

e Procedure:

[e]

Add a solution of lithium hydroxide (LIOH) to the reaction mixture and stir until the ester is
fully hydrolyzed (monitored by TLC).

o Acidify the mixture with dilute HCI to a pH of approximately 2.
o Extract the product with an organic solvent like ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography or recrystallization to yield pure
Fmoc-N-methyl-D-leucine.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-D-leucine is a valuable building block for introducing N-methylated residues
into synthetic peptides. The following is a standard protocol for its incorporation during Fmoc-
based SPPS.[11][12]

1. Resin Preparation:
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Swell the solid support resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[11]
. Fmoc Deprotection:

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with
fresh solution for 15 minutes to remove the Fmoc group from the N-terminal amino acid of
the growing peptide chain.[11]

Wash the resin thoroughly with DMF and then Dichloromethane (DCM).[11]
. Amino Acid Activation and Coupling:

In a separate vessel, dissolve Fmoc-N-methyl-D-leucine (4 equivalents based on resin
substitution), a coupling agent such as HATU (4 equivalents), and a base like DIPEA (8
equivalents) in DMF or NMP.[11]

Allow the activation to proceed for 5 minutes at room temperature.[11]

Add the activated amino acid solution to the deprotected resin and shake the reaction
mixture for 1-2 hours.[11] Due to the steric hindrance of the N-methyl group, a double
coupling may be necessary to ensure complete reaction.[11]

. Monitoring and Washing:

Perform a colorimetric test (e.g., bromophenol blue or Kaiser test) to monitor the completion
of the coupling reaction.[11] Note that the Kaiser test is not reliable for N-methylated amino
acids.

Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.
[11]

. Repetition and Cleavage:

Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired
peptide sequence.

After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.[11]
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o Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage
cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers.[11]

Visualizations
Experimental Workflow for SPPS Incorporation

The following diagram illustrates the key steps for incorporating Fmoc-N-methyl-D-leucine into
a peptide chain during solid-phase peptide synthesis.
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Caption: Workflow for the incorporation of Fmoc-N-methyl-D-leucine in SPPS.

Role in Drug Discovery

Fmoc-N-methyl-D-leucine is not directly involved in signaling pathways but is a critical
component in the synthesis of modified peptides that can act as agonists or antagonists of

various cellular signaling pathways.
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Caption: Role of Fmoc-N-methyl-D-leucine in synthesizing therapeutic peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b557643?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

